![molecular formula C21H25ClN2O3S B2714083 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 941955-89-1](/img/structure/B2714083.png)
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethylphenyl)acetamide
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Description
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethylphenyl)acetamide is a chemical compound that belongs to the class of sulfonyl piperidine derivatives. It has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Antibacterial Activity
Synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds with similar structures to the one , have shown significant antibacterial potentials. For example, a study by Iqbal et al. (2017) demonstrated that compounds bearing a 2-methylphenyl group were effective growth inhibitors of various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017). Another study by Nafeesa et al. (2017) found that certain 1,3,4-oxadiazole and acetamide derivatives displayed good inhibitory effects against gram-negative bacterial strains (Nafeesa et al., 2017).
Antifungal and Antimicrobial Applications
Compounds with similar structural features have been synthesized and evaluated for their antifungal and antimicrobial activities. Mokhtari and Pourabdollah (2013) synthesized N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and found them to be more effective against fungi than bacteria, with significant activity against Candida species (Mokhtari & Pourabdollah, 2013).
Enzyme Inhibition for Disease Treatment
Research into derivatives with a piperidine core has explored their potential as enzyme inhibitors, which could be relevant in treating diseases such as Alzheimer's. Rehman et al. (2018) synthesized new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease, showcasing the broad applicability of these structures in medicinal chemistry (Rehman et al., 2018).
Chemical Synthesis and Characterization
Studies have also focused on the chemical synthesis processes and characterization of similar compounds. For example, Guillaume et al. (2003) described a practical process for making N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine, demonstrating the synthetic pathways to create complex molecules with potential pharmacological applications (Guillaume et al., 2003).
properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-6-11-20(16(2)13-15)23-21(25)14-18-5-3-4-12-24(18)28(26,27)19-9-7-17(22)8-10-19/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKPUQFVLLABRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethylphenyl)acetamide |
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